molecular formula C11H18N2O2 B7506859 N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide

Cat. No. B7506859
M. Wt: 210.27 g/mol
InChI Key: HHDFGMTZCBNYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising therapeutic agent for cancer treatment.

Mechanism of Action

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide inhibits RNA polymerase I transcription by binding to the G-quadruplex DNA structures that are present in the nucleolar organizer regions of the genome. This results in the disruption of ribosomal RNA synthesis, leading to nucleolar stress and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the levels of nucleolar proteins, resulting in the inhibition of ribosomal RNA synthesis and subsequent nucleolar stress.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide is its selectivity for cancer cells that are dependent on the nucleolar stress response. This makes it a promising therapeutic agent for cancer treatment. However, one limitation is that it may not be effective against cancer cells that do not rely on the nucleolar stress response for survival.

Future Directions

For the study of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide include further investigation of its mechanism of action and potential therapeutic applications in other types of cancer. Additionally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to improved cancer treatments.

Synthesis Methods

The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-oxo-2-pyrrolidin-1-ylacetic acid with N-methylcyclopropanecarboxamide in the presence of a coupling reagent. The resulting product undergoes further purification to yield the final compound.

Scientific Research Applications

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies.

properties

IUPAC Name

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-12(11(15)9-4-5-9)8-10(14)13-6-2-3-7-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDFGMTZCBNYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.